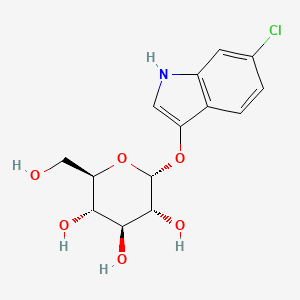

6-Chloro-3-indoxyl-alpha-D-glucopyranoside

説明

The exact mass of the compound 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-3-indoxyl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-indoxyl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-RGDJUOJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268703 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467214-46-6 |

Source

|

| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-indolyl alpha-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and physical properties of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside

The following technical guide details the physicochemical properties, mechanistic action, and experimental applications of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-alpha-D-Glc).

A Chromogenic Substrate for High-Fidelity Alpha-Glucosidase Detection

Executive Summary

6-Chloro-3-indoxyl-alpha-D-glucopyranoside (commonly referred to as Salmon-alpha-D-Glc ) is a precise chromogenic substrate used to detect the activity of alpha-glucosidase (EC 3.2.1.20). Unlike the more common X-alpha-Glc (which yields a blue precipitate), this compound releases a salmon/rose-colored precipitate (6,6'-dichloroindigo) upon enzymatic hydrolysis and subsequent oxidative dimerization.

This distinct color profile makes it an essential tool in multiplex chromogenic media , particularly for the isolation of Cronobacter species (formerly Enterobacter sakazakii) from powdered infant formula and for differentiating Enterobacteriaceae in clinical and food safety workflows.

Chemical Identity & Physical Properties[1][2]

This section serves as the primary datasheet for assay development and quality control.

Core Identifiers

| Property | Specification |

| Systematic Name | 6-Chloro-3-indoxyl-alpha-D-glucopyranoside |

| Common Synonyms | Salmon-alpha-D-Glc; Salmon-Glc; Rose-Glc |

| CAS Number | 467214-46-6 |

| Molecular Formula | C₁₄H₁₆ClNO₆ |

| Molecular Weight | 329.73 g/mol |

| MDL Number | MFCD00467206 |

Physical Characteristics

| Parameter | Data |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF (up to 20 mg/mL); Low solubility in water |

| Melting Point | ~188–190°C (Decomposes) |

| Purity | ≥ 98% (HPLC) |

| Storage Conditions | -20°C; Protect from light and moisture (Desiccate) |

Mechanistic Action

The utility of Salmon-alpha-D-Glc relies on a two-step reaction: enzymatic cleavage followed by spontaneous oxidative dimerization.

Reaction Pathway

-

Enzymatic Hydrolysis: Bacterial alpha-glucosidase cleaves the glycosidic bond between the glucose moiety and the indoxyl core.

-

Release: This releases 6-chloro-3-indoxyl (a soluble, colorless intermediate) and glucose.

-

Oxidation: In the presence of atmospheric oxygen, two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization.

-

Precipitation: The resulting dimer is 6,6'-dichloroindigo , a highly insoluble salmon/pink precipitate that remains localized to the bacterial colony.

Mechanistic Diagram

Figure 1: The enzymatic hydrolysis of Salmon-alpha-D-Glc yields an unstable indoxyl intermediate, which oxidizes to form the insoluble salmon chromophore.

Applications in Microbiology

Target Organisms: Cronobacter spp.[4][5]

The primary application of Salmon-alpha-D-Glc is in the detection of Cronobacter species (e.g., C. sakazakii, C. malonaticus).

-

Mechanism: Cronobacter spp.[1][2] possess a constitutive alpha-glucosidase.[3]

-

Result: Colonies appear salmon-colored on agar containing this substrate.

-

Differentiation: This distinguishes them from other Enterobacteriaceae that may lack this enzyme or when used in conjunction with other substrates (e.g., X-Gal for beta-galactosidase) to create differential color palettes.

Multiplexing (Dual-Color Assays)

Because the precipitate is salmon/pink, it can be combined with substrates that yield Blue, Green, or Magenta colors.

-

Example: Combine Salmon-alpha-D-Glc (Pink, targets alpha-glucosidase) with X-beta-Gal (Blue, targets beta-galactosidase).

-

Alpha-Glc (+) / Beta-Gal (-): Pink colonies (Cronobacter).

-

Alpha-Glc (-) / Beta-Gal (+): Blue colonies (E. coli).

-

Alpha-Glc (+) / Beta-Gal (+): Purple/Mixed colonies (Klebsiella spp., depending on strain).

-

Experimental Protocols

Stock Solution Preparation

Safety Note: DMSO is a penetrant. Wear nitrile gloves and safety glasses.

-

Weighing: Weigh 50 mg of Salmon-alpha-D-Glc powder.

-

Solvent: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) .

-

Note: Do not use water or buffer for the stock solution; the compound is hydrophobic and will not dissolve or may hydrolyze prematurely.

-

-

Dissolution: Vortex until completely dissolved. The solution should be clear or slightly yellowish.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 2–3 months.

Preparation of Chromogenic Agar

Target Concentration: 100–200 µg/mL (0.1–0.2 g/L).

-

Media Base: Prepare 1 L of nutrient agar base (e.g., Tryptic Soy Agar or a selective base like Violet Red Bile Glucose Agar, depending on the target).

-

Autoclave: Sterilize at 121°C for 15 minutes.

-

Cooling: Allow the media to cool to 50°C in a water bath.

-

Critical: Adding the substrate to boiling media can cause thermal degradation.

-

-

Addition: Add 2 mL of the 50 mg/mL Stock Solution (for a final conc. of 100 µg/mL) to the 1 L of molten agar.

-

Mixing: Swirl gently to mix without introducing air bubbles.

-

Pouring: Pour into Petri dishes and allow to solidify in the dark.

Workflow Diagram

Figure 2: Step-by-step workflow for preparing and using Salmon-alpha-D-Glc chromogenic media.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| No Color (False Negative) | Substrate degraded by light/heat. | Ensure stock is stored at -20°C in dark. Add to agar only after cooling to 50°C. |

| Weak Color | Low oxygen availability. | Ensure aerobic incubation; the dimerization requires O₂. |

| Precipitate in Stock | Moisture contamination or cold DMSO. | Warm DMSO to RT before use. Ensure DMSO is anhydrous. |

| Background Color | Non-specific hydrolysis. | Reduce substrate concentration or increase media selectivity (e.g., add antibiotics). |

References

-

Iversen, C., et al. (2008).[1] Cronobacter gen.[1][2] nov., a new genus to accommodate the organisms formerly known as Enterobacter sakazakii.[3] International Journal of Systematic and Evolutionary Microbiology.

-

Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews. Retrieved from [Link]

-

Glycosynth. (n.d.). Substrates for Alpha-Glucosidase. Retrieved from [Link]

- Restaino, L., et al. (2006). Efficacy of a chromogenic medium for the isolation and identification of Enterobacter sakazakii from powdered infant formula. Journal of Food Protection.

Sources

- 1. Genomic Characterization of Cronobacter spp. and Salmonella spp. Strains Isolated From Powdered Infant Formula in Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring of Salmonella and Cronobacter in Infant Formula [rapidmicrobiology.com]

- 3. Identification of “Cronobacter” spp. (Enterobacter sakazakii) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chromogenic Properties of Salmon-alpha-D-Glc for Bacterial Identification

[1]

Executive Summary

Salmon-alpha-D-Glc (6-Chloro-3-indolyl-alpha-D-glucopyranoside) is a high-fidelity chromogenic substrate designed for the specific detection of

Chemical & Physical Specifications

Understanding the substrate's chemical architecture is critical for proper solubilization and media formulation.[1]

| Property | Specification |

| Chemical Name | 6-Chloro-3-indolyl- |

| Synonyms | Salmon-alpha-D-glucoside; Rose-alpha-D-Glc; 6-Chloro-3-indoxyl- |

| CAS Number | 467214-46-6 |

| Molecular Formula | C₁₄H₁₆ClNO₆ |

| Molecular Weight | 329.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide); sparingly soluble in water |

| Target Enzyme | |

| Chromophore | 6-Chloro-3-indoxyl (oxidizes to 6,6'-dichloroindigo) |

| Precipitate Color | Salmon / Rose Pink |

Mechanism of Action

The detection system relies on a two-step biochemical reaction: enzymatic hydrolysis followed by oxidative dimerization.[1]

-

Substrate Uptake: The substrate, Salmon-alpha-D-Glc, is incorporated into the growth medium.[1] It is taken up by the bacterial cell or acted upon by extracellular enzymes.[1]

-

Enzymatic Hydrolysis: Bacterial

-glucosidase hydrolyzes the glycosidic bond between the glucose moiety and the indoxyl group.[1] -

Chromophore Release: This releases 6-chloro-3-indoxyl , a colorless intermediate.[1]

-

Oxidative Dimerization: In the presence of oxygen, two molecules of 6-chloro-3-indoxyl spontaneously dimerize to form 6,6'-dichloroindigo , an insoluble salmon-colored precipitate that remains localized within the colony.[1]

Biochemical Pathway Visualization[1]

Figure 1: Enzymatic hydrolysis and chromogenic signal generation pathway of Salmon-alpha-D-Glc.[1]

Target Organisms & Diagnostic Utility[1]

Primary Target: Cronobacter sakazakii

Cronobacter sakazakii (formerly Enterobacter sakazakii) is the primary target for

-

Reaction: C. sakazakii produces strong

-glucosidase activity, resulting in Salmon/Rose colonies.[1] -

Differentiation: Most other Enterobacteriaceae (e.g., E. coli, Salmonella) lack this enzyme or express it weakly, remaining colorless or taking the color of a counter-stain.[1]

-

Advantage over Blue Substrates: While X-alpha-Glc (Blue) is standard in some media (e.g., CCI Agar), Salmon-alpha-Glc allows for multi-chromogenic formulations .[1] For instance, if the medium contains X-Gal (Blue) to detect E. coli, Cronobacter can be distinguished by its Salmon color.[1]

Secondary Targets

-

Staphylococcus aureus: Some strains exhibit

-glucosidase activity.[1] However, specificity is lower compared to phosphatase-based detection.[1] -

Enterococcus spp.: Certain species (e.g., E. casseliflavus) may show positive activity.[1]

-

Bacillus spp.: B. stearothermophilus and other thermophiles often possess

-glucosidase.[1]

Experimental Protocol: Media Formulation

This protocol describes the preparation of a generic Chromogenic Alpha-Glucoside Agar.[1]

Reagents Required[1][2]

-

Nutrient Agar Base (Peptones, Salts, Agar)[1]

-

Salmon-alpha-D-Glc (Stock solution)[1]

-

IPTG (Isopropyl

-D-1-thiogalactopyranoside) - Optional, if induction is required, though alpha-glucosidase is often constitutive or induced by maltose.[1] -

Solvent: Dimethyl sulfoxide (DMSO)[1]

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve 50 mg of Salmon-alpha-D-Glc in 1 mL of anhydrous DMSO.

-

Note: Protect from light.[1] Prepare fresh or store at -20°C for up to 1 month.

-

-

Base Medium Preparation:

-

Prepare 1 Liter of nutrient agar base (e.g., Tryptone Soya Agar).[1]

-

Autoclave at 121°C for 15 minutes.

-

Cool to 50°C in a water bath.

-

-

Substrate Incorporation:

-

Aseptically add the 1 mL substrate stock solution to the 1 Liter of cooled agar (Final concentration: 50 mg/L).

-

Optimization: Concentrations can range from 20 mg/L to 100 mg/L depending on the required sensitivity.[1]

-

Mix gently to avoid bubbles.

-

-

Pouring & Storage:

-

Pour into sterile Petri dishes (approx. 20 mL per plate).

-

Allow to solidify.[1] Store plates in the dark at 4°C.

-

-

Quality Control (QC):

Experimental Workflow Diagram

Figure 2: Standard workflow for preparing and using Salmon-alpha-D-Glc chromogenic media.

Interpretation of Results

| Organism Type | Enzyme Activity | Colony Appearance | Notes |

| Cronobacter sakazakii | Salmon / Rose | Precipitate is concentrated in the colony center.[1] | |

| Escherichia coli | Colorless | Unless a second substrate (e.g., X-Gal) is added.[1] | |

| Salmonella spp. | Colorless | Differentiates Cronobacter from Salmonella.[1] | |

| Staphylococcus aureus | Variable | Salmon / Pale Pink | Depends on strain and media selectivity.[1] |

References

-

Glycosynth. (n.d.).[1] Chromogenic Substrates for Bacterial Identification. Retrieved from [Link]

-

Iversen, C., & Forsythe, S. (2004).[1] Isolation of Enterobacter sakazakii and other Enterobacteriaceae from powdered infant formula milk and related products. Food Microbiology, 21(6), 771-776.[1] (Contextual grounding for alpha-glucosidase in Cronobacter).

-

Perry, J. D. (2017).[1] A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 30(2), 449-479.[1] Retrieved from [Link][1]

Solubility Profile & Technical Handling: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside

Executive Summary

6-Chloro-3-indoxyl-alpha-D-glucopyranoside (commonly referred to as Salmon-alpha-D-Glc or Rose-alpha-Glc ) is a high-sensitivity chromogenic substrate used primarily for the detection of

For researchers and assay developers, the critical technical challenge lies in its amphiphilic solubility profile . While the glycosidic moiety confers some polarity, the halogenated indole core is significantly hydrophobic. This guide details the solubility differential between DMSO and aqueous buffers, providing a validated protocol to maximize substrate availability while maintaining enzymatic compatibility.

Physicochemical Profile

| Property | Specification |

| Systematic Name | 6-Chloro-3-indoxyl- |

| CAS Number | 467214-46-6 |

| Molecular Weight | 329.73 g/mol |

| Appearance | Off-white to pale pink crystalline powder |

| Chromophore | 6,6'-dichloroindigo (Salmon/Pink precipitate) |

| Solubility (DMSO) | High (Typically >20 mg/mL) |

| Solubility (Water) | Low/Metastable (Prone to precipitation >1 mM without co-solvent) |

The Solubility Mechanism

The solubility behavior of Salmon-alpha-D-Glc is governed by two competing structural domains:

-

The Glucose Head (Hydrophilic): Capable of hydrogen bonding with water; however, in the crystal lattice, these interactions are often insufficient to overcome the stacking energy of the indole rings.

-

The 6-Chloro-Indoxyl Tail (Hydrophobic): The planar indole ring, further lipophilized by the chlorine atom at the 6-position, drives strong

-

In DMSO (Polar Aprotic): DMSO effectively solvates the indole core, disrupting intermolecular stacking and allowing for high-concentration stock solutions (up to 100 mM). In Water (Polar Protic): The hydrophobic effect forces the indole rings to aggregate. While the glucose moiety allows for kinetic solubility (temporary suspension), thermodynamic equilibrium favors precipitation, especially at lower temperatures or higher concentrations.

Comparative Solubility Profile: DMSO vs. Water

The following table summarizes the operational differences between the two solvent systems.

| Feature | DMSO (Anhydrous) | Water / Aqueous Buffer |

| Role in Assay | Stock Solution Vehicle | Working Solution Medium |

| Solubility Limit | High (~50–100 mM) | Low (< 1 mM typically) |

| Stability | High (months at -20°C, dark) | Low (Hours; prone to autohydrolysis) |

| Risk Factor | Enzyme inhibition at high % v/v | Substrate "Crash-out" (Precipitation) |

| Handling | Hygroscopic; keep sealed | Prepare fresh; do not store |

The "Crash-Out" Phenomenon

A common failure mode in assay development is the "Crash-Out." When a concentrated DMSO stock is rapidly diluted into a cold aqueous buffer, the local concentration of the substrate momentarily exceeds its solubility limit before mixing is complete. This results in micro-precipitates that:

-

Scatter light (increasing background absorbance).

-

Reduce the effective concentration of substrate available to the enzyme.

-

Cause false negatives in screening assays.

Validated Preparation Protocol

This protocol uses a DMSO-Step-Down method to ensure stable solubilization.

Phase 1: Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration master stock.

-

Weighing: Weigh the target amount of Salmon-alpha-D-Glc powder.

-

Note: Protect from light. Indoxyls are photosensitive.

-

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mg/mL (~150 mM) .

-

Critical: Use Assay Grade DMSO (>99.9%). Presence of water in DMSO accelerates degradation.

-

-

Dissolution: Vortex vigorously until the solution is completely clear. If particles persist, sonicate in a water bath for 30 seconds at room temperature.

-

Storage: Aliquot into amber tubes (to block light) and store at -20°C .

-

Shelf Life: Stable for 6–12 months if kept dry and frozen.

-

Phase 2: Working Solution Preparation (Aqueous)

Objective: Dilute to assay concentration (typically 0.5 mM – 2 mM) without precipitation.

-

Equilibration: Bring the DMSO stock and the assay buffer to Room Temperature (20–25°C) .

-

Why? Cold buffers decrease solubility and increase the risk of precipitation shock.

-

-

Intermediate Dilution (Optional but Recommended):

-

If the final assay requires very low DMSO (<1%), prepare a 10x intermediate in buffer containing 5% DMSO .

-

-

Final Dilution:

-

Add the DMSO stock dropwise to the vortexing buffer.

-

Do not add buffer to the DMSO stock (this creates a high-water interface that triggers precipitation).

-

-

Validation: Inspect the tube against a light source. The solution should be clear. If it is cloudy, the concentration is too high for the buffer system; reduce substrate concentration or increase DMSO to 2-5% (if enzyme tolerates).

Enzymatic Compatibility & Signal Generation

The choice of solvent directly impacts the signal-to-noise ratio of the assay.

Mechanism of Action

The assay relies on the specific hydrolysis of the glycosidic bond by

Figure 1: Reaction pathway from soluble substrate to chromogenic precipitate.

DMSO Tolerance

Most

-

Recommendation: Keep final DMSO concentration between 1% and 2% . This is the "Sweet Spot" that maintains substrate solubility without denaturing the enzyme.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Cloudy Working Solution | Substrate "Crashed Out" | Warm buffer to 37°C before mixing. Reduce final concentration. |

| Pink Color in Stock | Auto-oxidation | Stock solution is compromised (wet DMSO or old). Discard. |

| No Signal in Assay | Enzyme Inhibition | Final DMSO concentration is too high (>5%). Dilute stock further. |

| High Background | Spontaneous Hydrolysis | pH is too high (>8.0) or solution was exposed to bright light. |

References

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-glucopyranoside Product Sheet. Retrieved February 15, 2026, from [Link]

-

Cheng, X., et al. (2003).[2] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304. [Link]

Sources

Understanding the alpha-glucosidase reaction with indoxyl-based substrates

Understanding the -Glucosidase Reaction with Indoxyl-Based Substrates

Executive Summary: Beyond the Standard pNPG Assay

In the high-throughput screening (HTS) of

This guide details the indoxyl-based alternative , specifically using 5-bromo-4-chloro-3-indolyl-

Mechanistic Deep Dive: The Chemistry of the Indoxyl Reaction

To optimize this assay, one must understand that—unlike the simple hydrolysis of pNPG—the X-

The Reaction Cascade

-

Enzymatic Hydrolysis:

-Glucosidase cleaves the -

Oxidation: The indoxyl intermediate is colorless and soluble. It undergoes oxidation (typically by atmospheric oxygen) to form a radical intermediate.

-

Dimerization: Two radical intermediates condense to form 5,5'-dibromo-4,4'-dichloro-indigo , a deeply blue, insoluble precipitate.

Critical Insight: In standard aqueous buffers, the final product precipitates, making continuous kinetic reads difficult (causing light scattering). For quantitative screening, we must modify the protocol to keep the chromophore in solution or solubilize it at the endpoint.

Visualization of the Pathway

Figure 1: The multi-step reaction pathway of X-

Comparative Analysis: X- -Glc vs. pNPG

The choice of substrate dictates the experimental constraints. The table below summarizes why X-

| Feature | pNPG (Standard) | X- |

| Readout Wavelength | 405 nm (Yellow) | 615–650 nm (Blue) |

| Interference Risk | High (Tannins, flavonoids, serum absorb here) | Low (Few natural products absorb >600 nm) |

| Product State | Soluble (p-Nitrophenol) | Insoluble Precipitate (Indigo) |

| Kinetic Mode | Continuous (Real-time) | Endpoint (Requires Solubilization) |

| Sensitivity | Moderate | High (High extinction coefficient of indigo) |

| Primary Use Case | Kinetic characterization of pure compounds | Screening crude extracts/colored libraries |

Experimental Protocol: The "Solubilization Endpoint" Assay

This protocol converts the qualitative X-

Reagents & Preparation

-

Buffer: 0.1 M Phosphate Buffer (pH 6.8). Note: Yeast

-glucosidase prefers neutral pH; mammalian variants may require pH 6.0. -

Enzyme:

-Glucosidase from Saccharomyces cerevisiae (Sigma G5003 or equivalent). Stock: 1.0 U/mL in buffer. -

Substrate: X-

-Glc (2 mM stock in buffer). Tip: Dissolve in a small volume of DMSO first, then dilute with buffer. -

Solubilizer: 100% DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow

-

Incubation (Pre-Read):

-

In a 96-well clear plate, add 20 µL of Test Inhibitor (or Buffer for control).

-

Add 40 µL of Enzyme Solution (0.1 U/mL final).

-

Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 40 µL of X-

-Glc Substrate (2 mM). -

Incubate at 37°C for 20–30 minutes .

-

Observation: The solution will turn pale blue and may become turbid as indigo precipitates.

-

-

Termination & Solubilization:

-

Measurement:

-

Read Absorbance at 615 nm .

-

Blank Correction: Subtract the absorbance of a "Substrate Blank" (Buffer + Substrate + DMSO, no enzyme).

-

Protocol Validation Logic (Self-Check)

-

The "Turbidity Check": Before adding DMSO, the wells with high enzyme activity should look cloudy/blue. If they are clear, the enzyme is inactive or the substrate is degraded.

-

The "DMSO Shift": Upon adding DMSO, the color should shift from a dull suspension to a vibrant, clear blue. If particles remain, increase DMSO volume or use DMF.

Experimental Workflow Visualization

Figure 2: The "Solubilization Endpoint" workflow designed to quantitate the insoluble indigo product.

Kinetic Analysis & Data Interpretation

While the endpoint assay is standard for screening (IC50 determination), deriving kinetic parameters (

Calculating Inhibition

Calculate % Inhibition using the standard formula:

Kinetic Considerations ( )

-

Apparent

: The -

Lag Phase: In continuous monitoring (if attempting without solubilization), a "lag phase" is often observed. This is not enzymatic lag but the time required for the autocatalytic oxidation and dimerization of indoxyl. Always use the linear portion of the slope after the lag phase.

Troubleshooting & Optimization (Field-Proven Insights)

Issue 1: High Background Signal

-

Cause: Spontaneous oxidation of X-

-Glc by light or high pH. -

Fix: Keep substrate solutions in amber tubes. Prepare fresh. Ensure Buffer pH

7.0 (oxidation accelerates at alkaline pH).

Issue 2: Inconsistent Replicates

-

Cause: Uneven precipitation of indigo before DMSO addition.

-

Fix: Do not disturb the plate during the reaction phase. Mix vigorously immediately after adding DMSO.

Issue 3: Screening Plant Extracts

-

Insight: If your extract is green (chlorophyll), it may absorb near 650 nm.

-

Control: Run a "Sample Blank" (Extract + Buffer + DMSO) for every concentration and subtract this value. This is far more effective than with pNPG because the overlap is usually minimal compared to the yellow region.

References

-

Comparison of Substrates & Interference

-

Indoxyl Reaction Chemistry

-

Kiernan, J.A. (2007). "Indigogenic substrates for detection and localization of enzymes." Biotechnic & Histochemistry. Link

-

-

Substrate Specifications (X-alpha-Glc)

-

Inalco Pharmaceuticals. "5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside Data Sheet." Link

-

-

Assay Validation Principles

-

BenchChem.

-Glucosidase Inhibition Assay." Link

-

-

Indigo Solubility in DMSO

-

Lee, J., et al. (2021). "The absorption spectra of the dihalogenated indigos in DMSO:H2O." ResearchGate. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

The Chromogenic Revolution: A Technical Guide to 6-Chloro-3-Indoxyl Derivatives in Microbiology

This guide provides an in-depth exploration of the history, development, and application of 6-chloro-3-indoxyl derivatives as powerful chromogenic substrates in modern microbiology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offers field-proven insights into experimental design, and provides detailed protocols for the effective use of these indispensable tools.

Section 1: The Dawn of a Colored Revolution - A Historical Perspective

The ability to visually differentiate microbial colonies based on their enzymatic activity revolutionized microbiology. Before the advent of chromogenic substrates, identifying and isolating specific microorganisms was a laborious process, often relying on morphological characteristics and a battery of biochemical tests.

The journey towards modern chromogenic detection began with early, often less specific, indicator systems. For instance, MacConkey agar and Eosin Methylene Blue agar, developed in the early 20th century, utilized pH indicators to differentiate lactose-fermenting from non-fermenting bacteria.[1] While groundbreaking for their time, these methods lacked the specificity of direct enzyme detection.

The pivotal shift occurred with the introduction of synthetic enzyme substrates. The 1950s saw the emergence of indoxyl-based compounds in histochemistry, laying the groundwork for their eventual adoption in microbiology.[2][3] By the 1970s, these substrates were being widely developed and utilized for bacterial detection, offering a direct and visually compelling way to identify specific enzymatic activities within microbial colonies.[3] This led to the development of the now-ubiquitous 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal), a cornerstone of molecular biology and microbiology.[1][4]

Section 2: The Chemistry of Color: Mechanism of Action

The utility of 6-chloro-3-indoxyl derivatives lies in a simple yet elegant enzymatic reaction that culminates in the formation of a vividly colored, insoluble precipitate. This process can be broken down into two key steps:

-

Enzymatic Cleavage: The indoxyl derivative, which is colorless and soluble, is transported into the microbial cell.[5] If the target enzyme (e.g., β-galactosidase, β-glucuronidase) is present, it cleaves the glycosidic bond, releasing the 6-chloro-3-indoxyl moiety and a sugar molecule.[5][6]

-

Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of oxygen, undergoes spontaneous oxidative dimerization.[6][7] This reaction forms an insoluble, intensely colored indigo dye that precipitates within the microbial colony, rendering it visually distinct.[6][7]

The specific color of the precipitate is determined by the halogen substituents on the indole ring. This has led to the development of a palette of chromogenic substrates, each yielding a different color upon enzymatic cleavage.

Diagram: General Mechanism of Action of 6-Chloro-3-Indoxyl Derivatives

Caption: Enzymatic cleavage and subsequent oxidative dimerization of 6-chloro-3-indoxyl derivatives.

Section 3: A Spectrum of Detection: Key 6-Chloro-3-Indoxyl Derivatives

The versatility of the 6-chloro-3-indoxyl core has allowed for the synthesis of a range of substrates tailored for detecting different enzymes. The choice of derivative depends on the target enzyme and the desired color for differentiation.

| Derivative Name | Common Abbreviation | Target Enzyme | Precipitate Color | Key Applications |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Salmon™-Gal, Rose-Gal | β-Galactosidase | Salmon Pink/Rose | Detection of coliforms, Red/White screening in cloning |

| 6-Chloro-3-indoxyl-β-D-glucuronide | Salmon™-Gluc | β-Glucuronidase | Salmon Pink | Specific detection of E. coli |

| 6-Chloro-3-indoxyl-α-D-glucopyranoside | Salmon™-α-Glc | α-Glucosidase | Salmon Pink | Differentiation of microbial species |

| 5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside | Magenta™-Gal | β-Galactosidase | Magenta/Red | Red/White screening in cloning |

| 5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside | X-Gal | β-Galactosidase | Blue/Green | Blue/White screening in molecular cloning |

Note: The well-known X-Gal is a bromo-chloro-indoxyl derivative, but its principle of action is identical to the 6-chloro-3-indoxyl derivatives and is included here for its historical and practical importance.

The strategic placement of different halogen atoms on the indoxyl ring significantly influences the final color of the precipitate. This is due to the effect of the halogens on the electronic properties of the indole molecule, which in turn affects the wavelength of light absorbed by the resulting indigo dye. This has been a key area of research in the development of new chromogenic substrates, allowing for multi-enzyme detection on a single plate through the use of substrates that produce distinctively colored products.[1] The use of halogen bonds has been shown to play a significant role in substrate selectivity in enzymatic catalysis.[8]

Section 4: In the Laboratory: Protocols and Methodologies

The successful application of 6-chloro-3-indoxyl derivatives hinges on proper protocol execution. The following are detailed methodologies for common applications.

Blue-White Screening for Recombinant Plasmids

Blue-white screening is a cornerstone technique in molecular cloning for the rapid identification of bacterial colonies containing recombinant plasmids.[6][9] The method relies on the disruption of the lacZα gene, which codes for the α-peptide of β-galactosidase, by the insertion of foreign DNA.

Diagram: Workflow for Blue-White Screening

Caption: Step-by-step workflow for blue-white screening.

Detailed Protocol for Blue-White Screening:

Materials:

-

LB agar plates

-

Appropriate antibiotic (e.g., ampicillin)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (0.1 M, filter-sterilized)[10]

-

X-Gal stock solution (20 mg/mL in dimethylformamide or DMSO)[10]

-

Competent E. coli cells (e.g., DH5α, JM109)

-

Ligation reaction mixture

Procedure:

-

Preparation of Plates:

-

Prepare LB agar and autoclave.

-

Cool the agar to approximately 50-55°C.

-

Add the appropriate antibiotic to the desired final concentration.

-

Add IPTG to a final concentration of 0.1 mM.[10]

-

Add X-Gal to a final concentration of 40 µg/mL.[10]

-

Mix gently and pour the plates.

-

Alternatively, spread 40 µL of IPTG and 40 µL of X-Gal onto the surface of pre-made antibiotic-containing LB agar plates and allow them to dry.[10]

-

-

Transformation:

-

Perform the transformation of your ligation reaction into competent E. coli cells following a standard protocol (e.g., heat shock).

-

-

Plating and Incubation:

-

Spread an appropriate volume of the transformed cells onto the prepared LB/antibiotic/IPTG/X-Gal plates.

-

Incubate the plates overnight (16-20 hours) at 37°C.[11]

-

-

Screening:

-

Blue colonies: These colonies contain a functional β-galactosidase, indicating that the plasmid they harbor does not have a DNA insert disrupting the lacZα gene (non-recombinants).

-

White colonies: These colonies lack functional β-galactosidase activity, suggesting that the lacZα gene has been disrupted by a DNA insert (potential recombinants).[6]

-

Troubleshooting:

-

No colonies: Transformation may have failed. Check the competency of the cells and the ligation efficiency.

-

All blue colonies: Ligation may have been inefficient, or the insert may be toxic to the cells.

-

All white colonies: The antibiotic may be inactive, or there may be an issue with the X-Gal or IPTG. Run a control transformation with an uncut vector to ensure blue colonies can form.[11]

-

Satellite colonies (small colonies surrounding a larger one): The antibiotic may have been degraded by the larger colony. Pick well-isolated colonies.

Detection of E. coli using Salmon™-Gluc

The enzyme β-D-glucuronidase is highly specific to E. coli among the Enterobacteriaceae.[12] This makes 6-chloro-3-indoxyl-β-D-glucuronide (Salmon™-Gluc) an excellent chromogenic substrate for the specific detection and enumeration of E. coli in various samples.

Protocol for E. coli Detection:

Materials:

-

Culture medium (e.g., Tryptone Bile X-Glucuronide Agar)

-

Salmon™-Gluc

-

Sample to be tested (e.g., water, food homogenate)

Procedure:

-

Media Preparation:

-

Prepare the desired culture medium and autoclave.

-

Cool to 50-55°C.

-

Aseptically add Salmon™-Gluc to the medium at the manufacturer's recommended concentration.

-

Pour the plates and allow them to solidify.

-

-

Inoculation:

-

Inoculate the plates with the sample using a standard plating technique (e.g., spread plate, membrane filtration).

-

-

Incubation:

-

Incubate the plates under the appropriate conditions for E. coli growth (e.g., 37°C for 24 hours).

-

-

Observation:

-

Examine the plates for the presence of salmon-pink colonies. These colonies are indicative of E. coli due to the hydrolysis of Salmon™-Gluc by β-glucuronidase.

-

Section 5: The Future of Chromogenic Detection

The field of chromogenic substrates continues to evolve, with ongoing research focused on the development of novel compounds with enhanced properties. These include substrates with increased sensitivity, faster reaction kinetics, and a wider array of distinct colors for multiplexing applications.[13][14] Furthermore, the integration of chromogenic detection with automated laboratory systems is streamlining workflows and increasing throughput in clinical and industrial microbiology.[12]

References

-

Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. PubMed. [Link]

-

Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. ResearchGate. [Link]

-

Choosing the Right Beta-Galactosidase Substrate: CPRG vs. Others. [Link]

-

Blue-White Screening. MIT Wiki Service. [Link]

-

The rise of small molecule enzyme substrates in microbiology. Manufacturing Chemist. [Link]

-

Efficient and Rapid Procedure for Blue-White Screening of Recombinant Bacterial Clones. BioTechniques. [Link]

-

Practical activity (2) Blue-white Screening (Teacher's Guide). [Link]

-

Blue–white screen. Wikipedia. [Link]

-

Evaluation of p-Naphtholbenzein-β-d-Galactoside as a Substrate for Bacterial β-Galactosidase. National Institutes of Health. [Link]

-

Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate. National Institutes of Health. [Link]

-

Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. JoVE. [Link]

-

X-Sept: Synthesis of indoxyl septanosides as chromogenic glycosidase substrates. [Link]

-

Synthese von Indoxyl-Glykoside zum Nachweis von Glycosidase Aktivitäten. JoVE. [Link]

-

Plasmids 101: Blue-white Screening. Addgene Blog. [Link]

-

Chromogenic Substrates Overview. DC Fine Chemicals. [Link]

-

A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. ASM Journals. [Link]

-

Blue-white screening liquid can eliminate false positives in blue-white colony screening. Genetics and Molecular Research. [Link]

-

Blue white selection problems, any suggestions?. ResearchGate. [Link]

-

Chromogenic chemical substrates for identification of microbial colonies. European Patent Office. [Link]

-

Modified Enzyme Substrates for the Detection of Bacteria: A Review. MDPI. [Link]

-

Chromogenic Substrates. Glycosynth. [Link]

-

Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. National Institutes of Health. [Link]

-

Screening Plate Method for Detection of Bacterial β-Glucuronidase. National Institutes of Health. [Link]

-

The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis. National Institutes of Health. [Link]

-

The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond. Chemical Science (RSC Publishing). [Link]

-

Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods (RSC Publishing). [Link]

-

Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. ResearchGate. [Link]

Sources

- 1. Chromogenic Agars: Past, Present and Future - Examining Food [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 4. The rise of small molecule enzyme substrates in microbiology [manufacturingchemist.com]

- 5. goldbio.com [goldbio.com]

- 6. Blue–white screen - Wikipedia [en.wikipedia.org]

- 7. Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 10. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 11. blog.addgene.org [blog.addgene.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

Technical Guide: Absorption and Colorimetric Analysis of the 6-Chloro-3-Indoxyl Precipitate

The following technical guide provides an in-depth analysis of the 6-chloro-3-indoxyl precipitate, specifically focusing on its absorption characteristics, formation mechanism, and application in colorimetric assays.

Executive Summary

The 6-chloro-3-indoxyl precipitate (chemically 6,6'-dichloroindigo ) is a chromogenic marker distinct from the widely used 5-bromo-4-chloro-3-indoxyl (X-Gal) product. While X-Gal yields a deep blue precipitate (

This shift in absorption makes it a critical tool for multiplexing —allowing simultaneous detection of two different enzymatic activities (e.g.,

Chemical Mechanism of Formation

The generation of the colored precipitate follows a three-step reaction pathway: enzymatic hydrolysis, tautomerization, and oxidative dimerization.

Reaction Pathway

-

Hydrolysis: The colorless substrate (e.g., 6-Chloro-3-indolyl-

-D-galactopyranoside , often called "Salmon-Gal") is cleaved by the specific enzyme (e.g., -

Release: This releases the unstable intermediate, 6-chloro-3-indoxyl .

-

Dimerization: Two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization to form the stable, insoluble 6,6'-dichloroindigo .

Mechanistic Visualization

The following diagram illustrates the transformation from soluble substrate to insoluble chromophore.

Figure 1: Reaction pathway for the formation of 6,6'-dichloroindigo.[1]

Physicochemical Characterization

Absorption Maximum ( )

Unlike the broad blue spectrum of standard indigo derivatives, 6,6'-dichloroindigo exhibits a sharper peak in the green region of the visible spectrum, resulting in its characteristic pink/salmon appearance.

| Parameter | Value / Characteristic | Notes |

| Precipitate Name | 6,6'-Dichloroindigo | |

| Visual Appearance | Salmon / Pink / Rose | Distinct from Blue (X-Gal) or Magenta (Red-Gal) |

| 527 nm | Measured in DMSO:H | |

| ~530–540 nm | Slight bathochromic shift on membrane/tissue | |

| Solubility | Insoluble in H | Less insoluble than tetra-halogenated indigos |

Comparative Spectral Analysis

To select the correct substrate for multi-color labeling, it is crucial to distinguish between the "Salmon", "Magenta", and "Blue" variants.

| Substrate Common Name | Indoxyl Substituent | Precipitate Product | Color | |

| Salmon-Gal | 6-Chloro | 6,6'-Dichloroindigo | Salmon/Pink | 527 nm |

| Magenta-Gal | 5-Bromo-6-chloro | 5,5'-Dibromo-6,6'-dichloroindigo | Red/Magenta | 565 nm |

| X-Gal | 5-Bromo-4-chloro | 5,5'-Dibromo-4,4'-dichloroindigo | Blue | 615 nm |

Expert Insight: Do not confuse "Red-Gal" (Magenta) with "Salmon-Gal". The extra bromine atom in Magenta-Gal causes a bathochromic shift (red-shift) of ~40 nm compared to the 6-chloro derivative. For maximum contrast against a blue stain, Salmon-Gal (527 nm) is superior to Magenta-Gal (565 nm) because it is further removed from the X-Gal peak (615 nm).

Experimental Protocols

Preparation of Stock Solutions

The 6-chloro-3-indolyl substrates are hydrolytically unstable in water. Stock solutions must be prepared in anhydrous organic solvents.

Protocol:

-

Weigh: Calculate the mass required for a 20–40 mg/mL stock solution.

-

Dissolve: Add Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .[2]

-

Note: DMF is often preferred for long-term storage (-20°C) to prevent freezing-induced precipitation, but DMSO is less toxic.

-

-

Storage: Store in aliquots at -20°C, protected from light. Discard if the solution turns pink (indicating premature oxidation).

Staining Workflow (Histochemistry/Blotting)

This protocol ensures optimal precipitate formation while minimizing diffusion, a known issue with mono-halogenated indigos.

Figure 2: Optimized staining workflow for 6-chloro-3-indolyl substrates.

Critical Reagent: The Oxidation Catalyst Spontaneous oxidation of 6-chloro-3-indoxyl by air is slower than that of X-Gal. To prevent the intermediate from diffusing away from the enzyme site (causing "fuzzy" staining), you must use an oxidation catalyst.

-

Standard: 5 mM Potassium Ferricyanide / 5 mM Potassium Ferrocyanide.

-

High Sensitivity: Nitro Blue Tetrazolium (NBT).[3] NBT reacts with the indoxyl intermediate to form a dark purple formazan-indigo complex, significantly boosting sensitivity but altering the color to dark purple/brown [2].

Spectrophotometric Quantification

To quantify the amount of precipitate formed (e.g., in a reporter assay):

-

Pellet: Centrifuge the sample to collect the bacteria/cells containing the precipitate.

-

Solubilize: Resuspend the pellet in 100% DMSO . Heat to 65°C for 10 minutes if necessary.

-

Measure: Read absorbance at 527 nm .

-

Blank: Use a DMSO blank derived from a mock-treated sample.

Troubleshooting & Optimization

Diffusion and Localization

Issue: The 6,6'-dichloroindigo precipitate is slightly more soluble (and thus more prone to diffusion) than the X-Gal product. Solution:

-

Increase Catalyst: Ensure Ferri/Ferrocyanide concentrations are adequate (5 mM).

-

High Viscosity: Add polyvinyl alcohol (PVA) to the staining buffer to retard diffusion.

-

pH Control: Maintain pH 7.0–7.4. Higher pH increases the solubility of the leuco-form (reduced form) of the dye.[4]

Background Staining

Issue: Pink haze across the tissue. Solution:

-

Endogenous Activity: Mammalian tissues often have endogenous

-galactosidase active at pH 4–5. Ensure your staining buffer is at pH 7.2–7.4 to suppress lysosomal enzymes. -

Heat Inactivation: Pre-incubate tissue at 50°C for 30 minutes to inactivate endogenous enzymes before adding the substrate (bacterial enzymes are more heat stable).

References

-

ResearchGate. The absorption spectra of the dihalogenated indigos in DMSO:H2O. Available at: [Link]

-

Glycosynth. 5-Bromo-6-chloro-3-indolyl phosphate disodium salt. Available at: [Link]

Sources

- 1. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Advantages and Limitations of Salmon-Gal/Tetrazolium Salt Histochemistry for the Detection of LacZ Reporter Gene Activity in Murine Epithelial Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Preparation of 6-Chloro-3-indoxyl-⍺-D-glucopyranoside Stock Solutions

Introduction: The "Salmon-Glucoside" Substrate

6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a specialized chromogenic substrate designed for the sensitive detection of α-glucosidase activity.[1][2] Often referred to as "Salmon-α-D-glucoside," its enzymatic cleavage by α-glucosidase releases 6-chloro-3-indoxyl.[1][2] This intermediate product undergoes oxidative dimerization to form a water-insoluble, salmon-colored precipitate (5,5'-dichloro-indigo) at the site of enzymatic activity. This distinct colorimetric endpoint makes it a valuable tool in microbiology, molecular biology, and diagnostics for identifying and quantifying α-glucosidase-expressing organisms or enzymes.

The accuracy and reproducibility of assays employing this substrate are critically dependent on the correct preparation and storage of the stock solution. Improper solubilization can lead to substrate precipitation, while inadequate storage can result in degradation, both of which compromise experimental results. This document provides a detailed, validated protocol for preparing high-quality, stable stock solutions of 6-Chloro-3-indoxyl-α-D-glucopyranoside.

Foundational Knowledge & Material Properties

A thorough understanding of the substrate's physicochemical properties is essential for its effective use. These properties dictate the choice of solvent, storage conditions, and handling procedures.

Table 1: Physicochemical Properties of 6-Chloro-3-indoxyl-α-D-glucopyranoside

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₆ClNO₆ | [1] |

| Molecular Weight | 329.74 g/mol | [1][2] |

| CAS Number | 467214-46-6 | [1] |

| Appearance | White to off-white powder/solid | [3][4] |

| Recommended Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [5][6] |

| Insoluble In | Water | [3] |

| Storage (Powder) | -20°C, protect from light | [1][2][7] |

Protocol: Preparing a 20 mg/mL Stock Solution

This protocol details the preparation of a 20 mg/mL stock solution, a common concentration for many applications. Adjustments for different concentrations can be made by scaling the mass of the substrate and the volume of the solvent proportionally.

Required Materials & Equipment

-

6-Chloro-3-indoxyl-α-D-glucopyranoside powder (Biotechnology grade)[2]

-

Anhydrous or molecular sieves-dried N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filter-barrier pipette tips

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves[3][8]

Experimental Workflow Diagram

Caption: Workflow for preparing stock solutions.

Step-by-Step Methodology

-

Pre-Protocol Preparations:

-

Ensure the selected solvent (DMF or DMSO) is of high purity and anhydrous. The substrate is moisture-sensitive, and the presence of water can promote hydrolysis over time.[3][4]

-

Before opening, allow the container of the powdered substrate to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

-

-

Weighing the Substrate:

-

On a calibrated analytical balance, carefully weigh 10 mg of 6-Chloro-3-indoxyl-α-D-glucopyranoside.

-

Transfer the powder into a sterile, appropriately sized tube or vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber glass vial).

-

Scientist's Note: Taring the vial before adding the powder is crucial for accuracy. For smaller amounts, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it to a known concentration to minimize weighing errors.

-

-

Solubilization:

-

Using a calibrated micropipette, add 500 µL of anhydrous DMF or DMSO to the vial containing the 10 mg of powder.

-

Immediately cap the vial tightly.

-

Vortex the mixture vigorously for 30-60 seconds, or until the powder is completely dissolved. A clear, colorless to very pale yellow solution should be obtained.

-

Scientist's Note: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can facilitate the process. Avoid overheating, as it may degrade the substrate. Always ensure the solution returns to room temperature before proceeding.

-

-

Quality Control & Sterilization (Application Dependent):

-

Visual Inspection: Hold the vial against a light source to confirm that no particulate matter remains. The solution must be completely clear.

-

(Optional) Sterile Filtration: If the stock solution will be added to sterile culture media, it must be sterilized. Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter (ensure the filter is compatible with the solvent, e.g., a PTFE filter for DMF/DMSO) into a new sterile, light-protected container.

-

Rationale: This step is critical for microbiological applications to prevent contamination of assays. Filtration is preferred over autoclaving, which would destroy the molecule.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the substrate, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes (amber or wrapped in foil).

-

Label each aliquot clearly with the compound name, concentration (20 mg/mL), solvent, and date of preparation.

-

Store the aliquots at -20°C, protected from light.[1][7] Properly stored, the stock solution should be stable for at least 6-12 months.

-

Scientific Rationale & Best Practices

The choices made during protocol execution are grounded in the chemical nature of the substrate.

Solvent Selection Logic

The glycosidic bond in 6-Chloro-3-indoxyl-α-D-glucopyranoside is susceptible to hydrolysis.

-

Why DMF or DMSO? These are polar aprotic solvents. They effectively solvate the substrate without providing a proton source (like water) that could facilitate the cleavage of the glycosidic linkage, thus ensuring stability in solution.

-

Why Anhydrous? Water is a reactant in the hydrolysis of the substrate. Using anhydrous solvents and preventing moisture condensation minimizes this degradation pathway, maximizing the shelf-life of the stock solution.[4]

Caption: Decision logic for solvent selection.

Storage and Handling

-

-20°C Storage: Low temperatures drastically reduce the rate of any potential chemical degradation, preserving the integrity of the substrate.[1]

-

Light Protection: Indoxyl derivatives can be light-sensitive. Protecting the powder and stock solutions from light prevents photochemical degradation.[1][7]

-

Aliquoting: This is arguably one of the most critical steps for long-term reproducibility. Each freeze-thaw cycle can introduce moisture and create localized concentration gradients as the solution freezes, potentially stressing the dissolved substrate. Single-use aliquots ensure that the main stock is not repeatedly temperature-cycled.

Safety & Handling Precautions

As a standard laboratory chemical, 6-Chloro-3-indoxyl-α-D-glucopyranoside should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and suitable gloves.[8]

-

Handling: Handle the chemical in a well-ventilated area. Avoid creating dust when working with the powder form.[3][8]

-

Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[4][8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[8]

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Handle with the care afforded to all research chemicals.[8]

References

- Safety Data Sheet.Generic SDS Information.

-

6-Chloro-3-indolyl alpha-D-glucopyranoside. Glycosynth.[Link]

- Safety Data Sheet - Fisher Scientific.Fisher Scientific.

-

6-Chloro-3-indolyl beta-D-glucopyranoside. Glycosynth.[Link]

- Safety Data Sheet - Thermo Fisher Scientific.Thermo Fisher Scientific.

- Safety Data Sheet - G-Biosciences.G-Biosciences.

-

6-Chloro-3-indolyl alpha-D-galactopyranoside PubChem Entry. National Center for Biotechnology Information.[Link]

-

6-Chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth.[Link]

- General (Stock) Solutions.Microbiology and Molecular Biology Protocols. This citation represents standard laboratory practices for preparing stock solutions.

- 6-Chloro-3-indoxyl-β-D-galactopyranoside ≥98 %, for biochemistry.Carl ROTH.

- Technical Support Center: Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose.Benchchem.

Sources

- 1. goldbio.com [goldbio.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Glycosynth - 6-Chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]

- 6. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 7. goldbio.com [goldbio.com]

- 8. fishersci.com [fishersci.com]

Optimal concentration of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside for agar plate screening

Introduction: The Need for Precision in Chromogenic Screening

6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a specialized chromogenic substrate designed for the detection of α-D-glucosidase activity. This compound is an invaluable tool in microbiology and molecular biology for visually identifying and differentiating microorganisms, particularly species of Enterococcus and other bacteria possessing the target enzyme.[1][2][3] The principle of its application is elegant yet powerful: the enzymatic cleavage of the glycosidic bond releases a 6-chloro-3-indoxyl molecule, which subsequently undergoes an oxygen-dependent oxidative dimerization to form an insoluble, vividly colored precipitate (6,6'-dichloro-indigo) directly at the site of enzyme activity.[4][5][6][7] This reaction results in a distinct salmon-colored to red precipitate, allowing for straightforward visual screening of colonies on an agar plate.[8][9][10]

However, the success of this screening method is critically dependent on the concentration of the substrate. An insufficient concentration leads to weak or undetectable color formation, while an excessive concentration can result in high background coloration, nonspecific precipitation, or even microbial toxicity, thereby obscuring results. This guide provides a comprehensive framework for researchers to understand the underlying principles and empirically determine the optimal concentration of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside for their specific experimental context.

Principle of the Assay: From Glycoside to Colored Precipitate

The detection method is a two-step biochemical process initiated by the target enzyme, α-D-glucosidase.

-

Enzymatic Hydrolysis: Colonies expressing α-D-glucosidase will enzymatically cleave the 6-Chloro-3-indoxyl-alpha-D-glucopyranoside substrate. This hydrolysis reaction breaks the α-glycosidic bond, releasing D-glucose and the colorless 6-chloro-3-indoxyl intermediate.[4][5]

-

Oxidative Dimerization: In the presence of atmospheric oxygen, two molecules of the liberated 6-chloro-3-indoxyl undergo spontaneous oxidative dimerization. This reaction forms 6,6'-dichloro-indigo, a highly stable and water-insoluble colored precipitate that accumulates within and around the microbial colony.[4][7]

This localized precipitation is the key to the assay's utility, as it provides a direct visual marker of enzyme activity corresponding to a specific colony.

Caption: Biochemical pathway of color formation.

Core Protocol: Preparation of Screening Plates

This protocol details the preparation of agar plates containing 6-Chloro-3-indoxyl-alpha-D-glucopyranoside. Accuracy in these steps is crucial for reproducible results.

3.1. Materials

-

6-Chloro-3-indoxyl-alpha-D-glucopyranoside powder (Store at -20°C, protected from light)[8]

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Growth medium agar (e.g., Tryptic Soy Agar, Brain Heart Infusion Agar)

-

Sterile petri dishes

-

Autoclave

-

Water bath set to 50-55°C

-

Sterile tubes and pipettes

3.2. Preparation of Substrate Stock Solution Causality Note: The substrate has limited solubility in water but is soluble in organic solvents like DMF or methanol.[11][12] Preparing a concentrated stock solution in a suitable solvent prevents precipitation when added to the aqueous agar medium and ensures uniform distribution.

-

Prepare a 20 mg/mL stock solution of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in DMF or DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Store this stock solution at -20°C in a light-blocking tube. The solution is stable for several months when stored correctly.

3.3. Preparation of Chromogenic Agar Plates

-

Prepare the desired agar medium according to the manufacturer's instructions.

-

Autoclave the medium to ensure sterility.

-

Allow the autoclaved agar to cool in a 50-55°C water bath. It is critical that the agar is cool enough to not degrade the substrate, but warm enough to remain molten for pouring.

-

Just before pouring the plates, add the required volume of the 20 mg/mL substrate stock solution to the molten agar. Swirl the flask gently but thoroughly to ensure even mixing. Avoid introducing air bubbles.

-

Aseptically dispense approximately 20-25 mL of the chromogenic agar into sterile 100 mm petri dishes.

-

Allow the plates to solidify on a level surface.

-

For best results, store the plates in the dark at 2-8°C for up to 2-4 weeks.

Determining the Optimal Concentration: An Empirical Approach

The "optimal" concentration is application-dependent. It represents a balance between signal intensity (clarity of the red color) and background noise. The ideal concentration will vary based on the expression level of the α-D-glucosidase enzyme in the organism being screened, the desired incubation time, and the specific growth medium used.

4.1. Experimental Workflow for Optimization

This workflow provides a systematic method for testing a range of concentrations to identify the most suitable one for your experiment.

Caption: Workflow for optimizing substrate concentration.

4.2. Recommended Concentration Range for Titration

A good starting point for optimization is to test concentrations ranging from 20 to 100 µg/mL.

| Parameter | Concentration (µg/mL) | Volume of 20 mg/mL Stock per Liter of Agar | Expected Outcome |

| Low End | 20 µg/mL | 1.0 mL | May be sufficient for organisms with high enzyme expression. Color development might be slow or faint for low-expressing organisms. |

| Mid-Range (Commonly Used) | 40 µg/mL | 2.0 mL | A standard starting concentration that often provides a good balance of color intensity and low background for many applications. |

| High-Mid Range | 80 µg/mL | 4.0 mL | Useful for detecting weaker enzyme activity or for achieving faster color development. Risk of slight background coloration begins to increase. |

| High End | 100 µg/mL | 5.0 mL | Recommended for screening libraries for low-level expression or for rapid screening protocols. May result in noticeable background and potential for false positives. |

4.3. Execution of the Titration Experiment

-

Prepare four batches of agar using the concentrations outlined in the table above.

-

On each plate type, streak a known positive control (an organism confirmed to express α-D-glucosidase, e.g., Enterococcus faecalis ATCC® 29212™) and a negative control (an organism lacking the enzyme, e.g., Escherichia coli ATCC® 25922™).[13]

-

Incubate the plates under your standard experimental conditions (e.g., 18-24 hours at 37°C).

-

Observe the plates for:

-

Color Intensity: How strong is the red color of the positive control colonies?

-

Background: Is the surrounding agar clear, or does it have a pink/red hue?

-

Colony Morphology: Does the substrate concentration appear to affect the size or health of the colonies?

-

-

Select the lowest concentration that provides a clear, easily distinguishable positive result with a clean, colorless background.

Troubleshooting Common Issues

Even with optimized protocols, issues can arise. This section addresses common problems encountered during chromogenic screening.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Weak Color Development in Positive Control | Substrate Concentration Too Low: Insufficient substrate to produce a visible precipitate. | Re-run the optimization experiment with a higher concentration range. |

| Enzyme Inhibition: Components in the media (e.g., sodium azide) or incorrect pH may inhibit α-D-glucosidase activity.[14][15] | Ensure the medium pH is appropriate for the enzyme and free of known inhibitors. Verify medium composition. | |

| Substrate Degradation: Improper storage of substrate/plates (exposure to light/heat) or adding substrate to agar that is too hot. | Store substrate and plates at recommended temperatures, protected from light.[8] Ensure agar is cooled to 50-55°C before adding the substrate. | |

| High Background Coloration | Substrate Concentration Too High: Excess substrate leads to non-specific precipitation or auto-oxidation over time. | Reduce the working concentration of the substrate. Select the lowest concentration that gives a robust positive signal. |

| Contamination: Contaminating organisms may secrete enzymes that slowly break down the substrate. | Use strict aseptic techniques during plate preparation and handling. | |

| Inconsistent Results / "Patchy" Color | Uneven Substrate Distribution: Inadequate mixing of the substrate stock into the molten agar. | After adding the substrate to the molten agar, swirl the flask gently but thoroughly for at least 30 seconds to ensure homogeneity before pouring. |

| Variability in Incubation: Inconsistent temperature or oxygen levels across plates or within an incubator. | Ensure consistent incubation conditions. Note that the dimerization step is oxygen-dependent, so anaerobic incubation will prevent color formation.[5][7] |

References

-

Bio-Rad Laboratories. (2021). A New Method for Screening α-Glucosidase Inhibitors and Application to Marine Microorganisms. Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Boya Life Science. (n.d.). Alpha-Glucosidase Activity Assay Kit (BA0012). Retrieved February 15, 2026, from [Link]

-

Ovid. (n.d.). Issues with the Assay of Factor VIII Activity in... : Thrombosis and Haemostasis. Retrieved February 15, 2026, from [Link]

-

Elabscience. (n.d.). α-Glucosidase (α-GC) Activity Assay Kit (E-BC-K821-M). Retrieved February 15, 2026, from [Link]

-

Carl ROTH. (2024). 6-Chloro-3-indoxyl-β-D-galactopyranoside ≥98 %, for biochemistry. Retrieved February 15, 2026, from [Link]

-

Pote, A. R., et al. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. International Journal of Molecular Sciences, 22(9), 4497. [Link]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-glucopyranoside. Retrieved February 15, 2026, from [Link]

-

Kiernan, J. A. (2007). Indigogenic substrates for detection and localization of enzymes. Biotechnic & Histochemistry, 82(2), 63-75. [Link]

-

Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. Retrieved February 15, 2026, from [Link]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside. Retrieved February 15, 2026, from [Link]

-

Pote, A. R., et al. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. University of Connecticut. Retrieved February 15, 2026, from [Link]

-

RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved February 15, 2026, from [Link]

-

Böttcher, D., & Thiem, J. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. Journal of Visualized Experiments, (99), e52802. [Link]

-

Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved February 15, 2026, from [Link]

-

Böttcher, D., & Thiem, J. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Trends in Carbohydrate Research. (n.d.). Formation and Anomerization of Glycopyranosyl Fluorides and their Facile Conversion into Glycopyranosyl Azides. Retrieved February 15, 2026, from [Link]

-

Merlino, J., et al. (1998). Enzymatic chromogenic identification and differentiation of enterococci. Australian Journal of Medical Science, 19, 76-80. [Link]

-

Devriese, L. A., et al. (1996). Acidification of methyl-alpha-D-glucopyranoside: a useful test to differentiate Enterococcus casseliflavus and Enterococcus gallinarum from Enterococcus faecium species group and from Enterococcus faecalis. Journal of Clinical Microbiology, 34(10), 2607-2608. [Link]

-

Devriese, L. A., et al. (1996). Acidification of methyl-α-D-glucopyranoside: A useful test to differentiate Enterococcus casseliflavus and Enterococcus gallinarum from Enterococcus faecium species group and from Enterococcus faecalis. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. chromagar.com [chromagar.com]

- 2. Acidification of methyl-alpha-D-glucopyranoside: a useful test to differentiate Enterococcus casseliflavus and Enterococcus gallinarum from Enterococcus faecium species group and from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - DAU - Arxiu Digital de la URL [dau.url.edu]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

- 9. Glycosynth - 6-Chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]

- 10. moleculardepot.com [moleculardepot.com]

- 11. Glycosynth - 6-Chloro-3-indolyl alpha-D-glucopyranoside [glycosynth.co.uk]

- 12. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 15. novateinbio.com [novateinbio.com]

Methods for Detecting Staphylococcus aureus Using Chromogenic Alpha-Glucosidase Substrates

[1][2][3][4]

Introduction: The Alpha-Glucosidase Advantage

The precise detection of Staphylococcus aureus (S. aureus) remains a cornerstone of clinical diagnostics and pharmaceutical screening. While traditional methods rely on coagulase activity (taking up to 48 hours), chromogenic detection offers a rapid, specific alternative by targeting the enzyme alpha-glucosidase (maltase) .

Unlike Coagulase-Negative Staphylococci (CoNS) such as S. epidermidis—which typically lack robust alpha-glucosidase activity—S. aureus constitutively expresses this enzyme. By utilizing the specific substrate 5-bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside (X-alpha-Gluc) , researchers can achieve direct visual differentiation (blue/green colonies) within 18–24 hours.

This guide details the biochemical mechanism, solid-phase isolation protocols, and high-throughput liquid assays for S. aureus detection.

Biochemical Mechanism

The detection system relies on the hydrolysis of a synthetic indolyl-glycoside. The specificity is driven by the stereochemistry of the glycosidic bond (alpha vs. beta).

Reaction Pathway

-

Entry: The substrate (X-alpha-Gluc) permeates the bacterial cell wall.

-

Cleavage: Intracellular S. aureus alpha-glucosidase hydrolyzes the alpha-glycosidic linkage.

-

Release: This releases D-glucose and the chromophore precursor, 5-bromo-4-chloro-3-indoxyl .

-